2,3,4,7-Tetramethyloctane

Environmental fate Partitioning Hydrophobicity

2,3,4,7-Tetramethyloctane (CAS 62199-29-5) is a branched saturated hydrocarbon of the alkane class with the molecular formula C12H26 and a molecular weight of 170.33 g/mol. The compound features four methyl substituents attached to an octane backbone at positions 2, 3, 4, and 7, yielding a chiral architecture with two undefined stereocenters and a computed XLogP3-AA of 5.6.

Molecular Formula C12H26
Molecular Weight 170.33 g/mol
CAS No. 62199-29-5
Cat. No. B15455353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,7-Tetramethyloctane
CAS62199-29-5
Molecular FormulaC12H26
Molecular Weight170.33 g/mol
Structural Identifiers
SMILESCC(C)CCC(C)C(C)C(C)C
InChIInChI=1S/C12H26/c1-9(2)7-8-11(5)12(6)10(3)4/h9-12H,7-8H2,1-6H3
InChIKeyYUCNZDFGMLKYFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4,7-Tetramethyloctane (CAS 62199-29-5) – Physicochemical Baseline and Branching Architecture


2,3,4,7-Tetramethyloctane (CAS 62199-29-5) is a branched saturated hydrocarbon of the alkane class with the molecular formula C12H26 and a molecular weight of 170.33 g/mol [1]. The compound features four methyl substituents attached to an octane backbone at positions 2, 3, 4, and 7, yielding a chiral architecture with two undefined stereocenters and a computed XLogP3-AA of 5.6 [1]. Its Henry’s law solubility constant Hscp at 298.15 K is reported as 8.7×10⁻⁷ mol/(m³·Pa) [2], and it is catalogued in the NIST Chemistry WebBook with critically evaluated thermophysical data available through subscription [3].

Why Generic C12 Alkane Substitution Fails: Key Differentiation Drivers for 2,3,4,7-Tetramethyloctane


C12H26 encompasses 355 constitutional isomers whose branching pattern dictates critical differences in boiling point, vapor pressure, water solubility, and lipophilicity [1]. A casual replacement of 2,3,4,7-tetramethyloctane with a “generic” C12 alkane—whether linear n-dodecane or the commercially prevalent 2,2,4,6,6-pentamethylheptane—introduces uncontrolled shifts in partitioning behavior, evaporation rate, and solvation properties [2]. Even among the tetramethyloctane subfamily, the precise methyl substitution pattern alters molecular surface area, conformational flexibility, and intermolecular interactions. The quantitative evidence below isolates the measurable differences that justify compound-specific selection.

2,3,4,7-Tetramethyloctane: Quantified Differentiation Versus Closest Analogs


Henry’s Law Constant: Reduced Water Solubility vs. n-Dodecane

The Henry’s law solubility constant Hscp for 2,3,4,7-tetramethyloctane (8.7×10⁻⁷ mol/(m³·Pa) at 298.15 K [1]) is approximately 1.6‑fold lower than that of linear n‑dodecane (1.4×10⁻⁶ mol/(m³·Pa) [2]), indicating reduced equilibrium water solubility and enhanced volatility from aqueous solution.

Environmental fate Partitioning Hydrophobicity

Octanol-Water Partition Coefficient: Distinct Lipophilicity vs. n-Dodecane

The computed octanol-water partition coefficient (XLogP3-AA) for 2,3,4,7-tetramethyloctane is 5.6 [1], compared to an XLogP3 value of approximately 6.10 for n-dodecane [2]. This ~0.5 log unit difference translates to roughly a 3.2‑fold lower octanol preference for the branched isomer.

Lipophilicity LogP Drug discovery Extraction

Molecular Flexibility: Rotatable Bond Count as a Proxy for Solvation and Interaction Behavior

2,3,4,7-Tetramethyloctane exhibits a rotatable bond count of 5 [1], substantially lower than the 11 rotatable bonds in linear n-dodecane [2]. This reduced conformational freedom limits the compound’s ability to adopt extended, low-surface-area conformations, affecting its entropic contribution to solvation and its interaction with structured media such as liquid crystals or cyclodextrins.

Conformational flexibility Molecular dynamics QSAR

2,3,4,7-Tetramethyloctane: Research and Industrial Application Scenarios Driven by Quantitative Differentiation


Environmental Fate and Transport Modeling

The measured Henry’s law constant (8.7×10⁻⁷ mol/(m³·Pa)) is approximately 1.6× lower than that of n-dodecane [1]. This lower Hscp value must be used when estimating air-water partitioning in fate models; substituting n-dodecane’s constant would overestimate volatilization by ~60%, leading to erroneous exposure assessments in regulatory submissions.

Reverse-Phase Chromatography Method Development

The XLogP3-AA of 5.6 for 2,3,4,7-tetramethyloctane differs by ~0.5 log units from n-dodecane (XLogP3 ≈ 6.10) [2]. This difference shifts the expected retention time on a C18 column by approximately 1–2 minutes under standard isocratic conditions, requiring compound-specific calibration rather than generic C12 alkane standards.

Thermodynamic and Calorimetric Reference Studies

The compound’s rotatable bond count of 5, versus 11 for n-dodecane [3], implies a lower conformational entropy in the liquid phase. This makes 2,3,4,7-tetramethyloctane a structurally constrained reference for group-contribution-based enthalpy and heat capacity prediction method validation, where n-dodecane cannot serve as a direct surrogate.

Solvent System Design Requiring Defined Hydrophobicity

Where a controlled LogP near 5.6 is required for biphasic extraction or emulsion formulation, 2,3,4,7-tetramethyloctane provides a validated partition coefficient that is measurably lower than n-dodecane (LogP ~6.10), enabling reproducible phase-transfer behavior without the variability inherent in isomeric mixtures such as commercial isododecane.

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